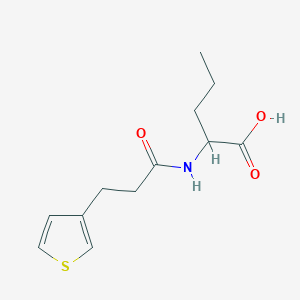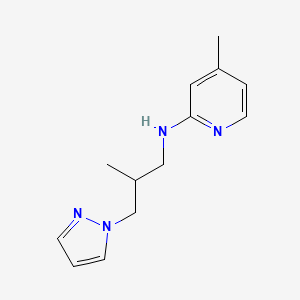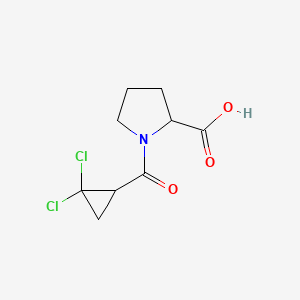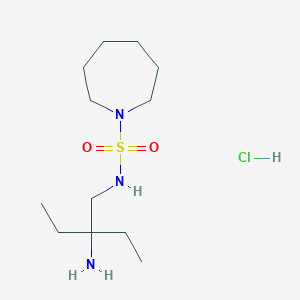
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid, also known as TPAPA, is a chemical compound that belongs to the class of amide compounds. It is a synthetic molecule that has been extensively studied for its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been studied extensively for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has also been studied for its potential use as a drug delivery system, as it can be conjugated with other molecules to target specific cells or tissues.
Mecanismo De Acción
The mechanism of action of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize. In addition, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid. One area of research is the development of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid-based drug delivery systems for targeted therapy. Another area of research is the investigation of the potential of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid as a treatment for viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid and its potential applications in various scientific research fields.
Conclusion
In conclusion, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid is a synthetic molecule that has been extensively studied for its potential applications in various scientific research fields. It has anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its potential use as a drug delivery system. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has several advantages for lab experiments, but also has some limitations. Future research on 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid will focus on the development of targeted drug delivery systems, investigation of its potential as a treatment for viral infections, and further understanding of its mechanism of action.
Métodos De Síntesis
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid can be synthesized through a multi-step process that involves the reaction of 3-thiophen-3-ylpropanoic acid with N,N-dimethylformamide dimethyl acetal to form an intermediate compound. This intermediate compound is then treated with pentanoyl chloride to yield 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid. The synthesis of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid is a complex process that requires expertise in organic chemistry and specialized equipment.
Propiedades
IUPAC Name |
2-(3-thiophen-3-ylpropanoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-2-3-10(12(15)16)13-11(14)5-4-9-6-7-17-8-9/h6-8,10H,2-5H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSSTKVLEBQFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)
![3-Amino-1-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7632398.png)


![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)


![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)